molecular formula C14H27N4O11P2+ B1669096 Citicoline CAS No. 987-78-0

Citicoline

Cat. No. B1669096
CAS RN: 987-78-0
M. Wt: 488.32 g/mol
InChI Key: RZZPDXZPRHQOCG-BQUFFADESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citicoline, also known as cytidine 5’-diphosphocholine or CDP-choline, is a naturally occurring chemical compound that supports brain function and health . It plays a crucial role in forming neuron cell membranes and is known to have neuroprotective properties . This compound is available as a dietary supplement and is used to enhance thinking ability and memory . It has also been investigated as a drug to treat a wide range of conditions, including stroke, dementia, bipolar disorder, and depression .


Synthesis Analysis

This compound is hydrolyzed into choline and cytidine in the intestine . Once these cross the blood-brain barrier, it is reformed into this compound by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .


Molecular Structure Analysis

This compound’s IUPAC name is 5’-O-[hydroxy({hydroxy[2-(trimethylammonio)ethoxy]phosphoryl}oxy)phosphoryl]cytidine . Its molecular formula is C14H27N4O11P2+ and its molar mass is 489.335 g·mol−1 .


Chemical Reactions Analysis

This compound is a complex organic molecule that stimulates the biosynthesis of structural phospholipids of the neuronal membrane . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine .


Physical And Chemical Properties Analysis

This compound Sodium is a hygroscopic, white, crystalline powder with high water solubility . Its molecular weight is approximately 510.30 g/mol . The melting point of this compound sodium typically ranges from 270°C to 276°C .

In Vivo

Citicoline has been studied in a variety of in vivo studies, including animal models of stroke, Alzheimer's disease, Parkinson's disease, and drug addiction. In stroke, this compound has been shown to improve recovery of neurological function, reduce infarct size, and improve cognitive function. In Alzheimer's disease, this compound has been shown to improve memory, reduce amyloid plaque deposition, and reduce oxidative stress. In Parkinson's disease, this compound has been shown to reduce dopamine depletion and improve motor function. In drug addiction, this compound has been shown to reduce relapse rates and cravings.

In Vitro

Citicoline has also been studied in a variety of in vitro studies. In cell culture, this compound has been shown to reduce oxidative stress and protect cells from damage caused by toxins. In animal models, this compound has been shown to protect neurons from damage caused by toxins, reduce apoptosis, and improve mitochondrial function. In human studies, this compound has been shown to reduce inflammation, improve cognitive function, and reduce cell death.

Mechanism of Action

Target of Action

Citicoline, also known as cytidine diphosphate-choline (CDP-choline), is an intermediate in the generation of phosphatidylcholine from choline . It primarily targets the brain cells where it plays a crucial role in the synthesis of phospholipids . It is naturally occurring in the cells of human and animal tissue, particularly in the organs .

Mode of Action

This compound interacts with its targets by undergoing hydrolysis and dephosphorylation to yield cytidine and choline . These components then enter the brain separately and are used to resynthesize CDP-choline inside brain cells . This compound may enhance cellular communication by increasing levels of neurotransmitters . The choline component of this compound is used to create acetylcholine, which is a neurotransmitter in the human brain .

Biochemical Pathways

This compound is involved in the CDP-choline pathway, a common biochemical process in cell membranes . This pathway includes the enzymes cytidine kinase (CK), choline phosphate cytidilyltransferase (CCT), and CDP-choline:1,2-diacylglycerol choline phosphotransferase (CPT) . This compound increases the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhances the production of acetylcholine .

Pharmacokinetics

This compound is water-soluble, with more than 90% oral bioavailability . Plasma levels of this compound peak one hour after oral ingestion, and a majority of the this compound is excreted as CO2 in respiration, with the remaining this compound being excreted through urine .

Result of Action

This compound has neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity . It also increases the length and branch points of dendrites, increasing the overall surface area occupied by neurons, which leads to an increased efficiency of sensory information processing .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound fosters an environment conducive to neuroplasticity, the brain’s remarkable capacity to adapt and reorganize in response to experiences and environmental stimuli . This suggests that the efficacy and stability of this compound’s action can be influenced by the individual’s environment and experiences .

Biological Activity

Citicoline has been shown to have a variety of biological activities. It has been shown to improve mitochondrial function, reduce inflammation, reduce apoptosis, and protect neurons from damage caused by toxins. In addition, this compound has been shown to improve cognitive function, reduce amyloid plaque deposition, and reduce dopamine depletion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter, and to increase the levels of phospholipids, which are important components of cell membranes. This compound also appears to act as an antioxidant, reducing oxidative stress and protecting cells from damage caused by toxins. In addition, this compound has been shown to reduce inflammation, improve mitochondrial function, reduce apoptosis, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using citicoline in laboratory experiments include its ability to increase the levels of acetylcholine, a neurotransmitter, and to increase the levels of phospholipids, which are important components of cell membranes. This compound also appears to act as an antioxidant, reducing oxidative stress and protecting cells from damage caused by toxins. In addition, this compound has been shown to reduce inflammation, improve mitochondrial function, reduce apoptosis, and improve cognitive function.
The limitations of using this compound in laboratory experiments include the need for careful monitoring of dosage, as this compound can be toxic at high doses. In addition, this compound may interact with certain medications, so it is important to check for potential interactions before administering this compound.

Future Directions

The potential future directions for citicoline research include further investigation of its mechanism of action, exploring its potential therapeutic benefits in other neurological and psychiatric disorders, and exploring its potential use in combination with other therapeutic agents. In addition, further studies are needed to investigate the effects of this compound on the aging process, its potential use in cancer therapy, and its potential use in the treatment of traumatic brain injury. Other potential future directions include exploring the effects of this compound on the immune system, exploring its potential use in the treatment of addiction, and exploring its potential use in the treatment of cognitive decline. Finally, further studies are needed to investigate the effects of this compound on the cardiovascular system, its potential use in the treatment of sleep disorders, and its potential use in the treatment of obesity.

Safety and Hazards

Citicoline is possibly safe when used for up to 12 weeks . Side effects might include stomach pain, back pain, blurred vision, constipation, and headache . When applied in the eye, this compound 2% eye drops are possibly safe when used for up to 3 years .

Biochemical Analysis

Biochemical Properties

Citicoline serves as a choline donor in the metabolic pathways for the biosynthesis of acetylcholine and neuronal membrane phospholipids, chiefly phosphatidylcholine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is reformed into this compound by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing brain metabolism and increasing neurotransmitter levels in the central nervous system . It also increases glutamate uptake by increasing the expression of EAAT2, a glutamate transporter, in rat astrocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It increases phosphatidylcholine synthesis and modulates some kinases and sirtuin-1 . It also prevents the loss of cardiolipin, an exclusive inner mitochondrial phospholipid enriched with unsaturated fatty acids, which is essential for mitochondrial electron transport .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have neuroprotective properties due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has shown therapeutic effects at several stages of the ischemic cascade in acute ischemic stroke and has demonstrated efficiency in a multiplicity of animal models of acute stroke .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes .

Transport and Distribution

This compound and its components, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these cross the blood-brain barrier, they are used to resynthesize this compound inside brain cells .

Subcellular Localization

The subcellular localization of this compound is crucial to its activity or function. It is naturally occurring in the cells of human and animal tissue, in particular the organs

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/t9-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZPDXZPRHQOCG-OJAKKHQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048431
Record name Citicoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

987-78-0
Record name Cytidine diphosphate choline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=987-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citicoline [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citicoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Citicoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citicoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citicoline
Reactant of Route 2
Reactant of Route 2
Citicoline
Reactant of Route 3
Citicoline
Reactant of Route 4
Citicoline
Reactant of Route 5
Citicoline
Reactant of Route 6
Citicoline

Q & A

Q1: What is cytidine-5-diphosphocholine (citicoline) and what is its primary role in the body?

A: Cytidine-5-diphosphocholine (this compound) is a naturally occurring endogenous nucleoside that serves as an essential intermediate in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes, particularly in the brain. []

Q2: How does this compound exert its neuroprotective effects?

A: this compound's neuroprotective effects are attributed to several mechanisms. It acts as a choline donor for acetylcholine synthesis, aids in membrane repair by accelerating phospholipid resynthesis, stabilizes cell membranes, and reduces free radical generation. [] These actions collectively contribute to its neuroprotective properties.

Q3: What are the downstream effects of this compound administration in the context of cerebral ischemia?

A: Following cerebral ischemia, this compound has been shown to attenuate the release of arachidonic acid (ArAc) and reduce the loss of essential membrane components like phosphatidylcholine, cardiolipin, and sphingomyelin. [] This protective effect is thought to be mediated by its influence on phospholipase A2 (PLA2) activity.

Q4: Can this compound influence the levels of antioxidants in the brain?

A: Yes, this compound has been shown to significantly increase glutathione levels in the brain following transient cerebral ischemia, contributing to its antioxidant and neuroprotective effects. []

Q5: Does this compound affect angiogenesis, and if so, what is the underlying mechanism?

A: this compound has been shown to possess pro-angiogenic properties, specifically promoting the formation of new blood vessels from pre-existing capillaries. [] Research suggests that this effect is mediated through the HER2 signaling pathway, as blocking HER2 inhibits this compound-induced endothelial tube formation in human brain microvessel endothelial cells (HBMECs). []

Q6: How does this compound interact with the HER2 signaling pathway to promote angiogenesis?

A: Studies utilizing phospho-protein screening arrays have revealed that this compound treatment leads to an overexpression of HER2 in HBMECs. [] Blocking HER2 with a specific inhibitor (GW2974) completely abolished the tube-like structure formation induced by this compound in these cells. [] This suggests that this compound directly stimulates the HER2 pathway, promoting angiogenesis.

Q7: Does this compound show any mitogenic or chemotactic effects on endothelial cells?

A: Research suggests that while this compound promotes angiogenesis, it does not appear to have direct mitogenic or chemotactic effects on human brain microvessel endothelial cells (HBMECs). []

Q8: Beyond angiogenesis, what other beneficial effects does this compound exhibit on endothelial cells after stroke?

A: this compound demonstrates a protective effect against apoptosis in endothelial cells. [] It has been shown to decrease the expression of active caspase-3 and histone H2B (Ser14), both markers of apoptosis, in HBMECs. [] This suggests that this compound helps in maintaining endothelial cell viability post-stroke.

Q9: How does this compound impact cell survival pathways in endothelial cells exposed to hypoxic conditions?

A: this compound treatment in HBMECs exposed to hypoxia has been shown to decrease the expression of pro-apoptotic genes like BNIP3, BNIP3L, caspases 4, 8 and 9, CIDEB, DFFA, LTBR, TP53BP2, TRADD, and TRAF3. [] Conversely, it was found to induce the expression of anti-apoptotic genes including NAIP, NOD1, TNFRSF25, and TP53. [] These findings indicate a multi-faceted approach by this compound in enhancing cell survival under hypoxic stress.

Q10: Can this compound be beneficial in treating methanol intoxication, and what is the evidence?

A: Studies in rat models of methanol intoxication suggest that this compound might be beneficial in mitigating retinal damage. [] this compound treatment increased retinal ganglion cell (RGC) density, reduced ganglion layer edema, upregulated the anti-apoptotic protein bcl-2, and downregulated the pro-apoptotic protein caspase-3. [] These findings point towards a potential protective role of this compound in ocular methanol intoxication.

Q11: How does this compound affect retinal ganglion cell density in ethambutol optic neuropathy (EON)?

A: Research indicates that this compound may help preserve retinal neuron cells in EON. In rat models of EON, this compound administration led to a higher RGC density compared to those that didn't receive the drug. []

Q12: What is the impact of this compound on retinal dopamine levels and myopia progression?

A: this compound has been found to retard myopia progression in guinea pigs following form deprivation, a model for myopia development. This protective effect is attributed to an increase in retinal dopamine levels. []

Q13: What is the role of this compound in phospholipid metabolism?

A: this compound is a vital intermediary in the synthesis of phosphatidylcholine, a critical phospholipid for cell membrane integrity and function. [, ]

Q14: How does this compound interact with neurotransmitter systems?

A: this compound influences several neurotransmitter systems. It serves as a choline source for acetylcholine synthesis, and research suggests that it may also influence dopamine and glutamate neurotransmitter systems. [, ]

Q15: What are the potential benefits of this compound in the context of addiction?

A: Preliminary research suggests that this compound may have beneficial effects in managing addictive disorders. Studies indicate a possible role in reducing craving and cocaine use, and potential benefits for alcohol and cannabis dependence. []

Q16: Is there evidence to suggest that this compound can improve cognitive function in individuals with traumatic brain injury (TBI)?

A: While preclinical studies and some smaller clinical trials showed promise, a large phase 3 clinical trial (COBRIT) did not find significant improvement in functional and cognitive status among TBI patients treated with this compound compared to placebo. []

Q17: How does this compound compare to placebo in improving outcomes for patients with acute ischemic stroke?

A: While some clinical trials have shown potential benefits, a systematic review of randomized controlled trials concluded that there may be little to no difference between this compound and placebo in terms of all-cause mortality, disability, severe adverse events, functional recovery, and neurological function in acute ischemic stroke patients. []

Q18: Does this compound administration influence the levels of circulating endothelial progenitor cells (EPCs) in acute ischemic stroke patients?

A: Yes, studies have shown that this compound treatment, particularly in combination with recombinant tissue-plasminogen activator (rt-PA), leads to a significant increase in circulating EPCs in patients with acute ischemic stroke. []

Q19: Does this compound offer any protective effects against lead-induced neurotoxicity?

A: In vitro studies using PC12 cells, a neuronal cell line, have shown that this compound can protect against lead-induced oxidative injury and apoptosis. [] this compound treatment was found to decrease lipid peroxidation, increase total thiol groups and total antioxidant power, and regulate the expression of apoptosis-related proteins like Bax, Bcl-2, and caspase-3. []

Q20: Can this compound attenuate memory impairment in diabetic models?

A: Research suggests that this compound, alone and in combination with benfotiamine, can improve memory performance in mouse models of streptozotocin-induced diabetic cognitive impairment. []

Q21: Are there any studies evaluating the combined effects of this compound and other neuroprotective agents in stroke models?

A: Yes, research has explored the synergistic effects of combining this compound with other agents in experimental stroke models. For instance, a study demonstrated that a combination of low-dose basic fibroblast growth factor (bFGF) and this compound provided greater neuroprotection than either agent alone in rats with temporary focal cerebral ischemia. []

Q22: What are the observed effects of combining this compound with magnesium sulfate in experimental stroke models?

A: A study in rats subjected to transient focal cerebral ischemia found that co-administration of this compound and magnesium sulfate resulted in a significant reduction in infarct size, caspase-3 expression, and apoptotic cell numbers compared to either drug alone, suggesting a synergistic neuroprotective effect. []

Q23: Has the combination of this compound and nimodipine been investigated for neuroprotection in stroke?

A: Research has shown that the combination of nimodipine and this compound exerts a synergistic neuroprotective effect in a rat model of focal cerebral ischemia-reperfusion injury, surpassing the efficacy of either drug alone. []

Q24: Is this compound used in fixed-dose combinations with other drugs, and what are the potential benefits?

A: Yes, this compound is commercially available in fixed-dose combinations with other drugs like piracetam. This particular combination is prescribed for various conditions, including memory enhancement, cognitive disorders, Parkinsonism, and Alzheimer's disease. [] The combination aims to harness the potential synergistic effects of both drugs on cognitive function and neuroprotection.

Q25: Are there any studies suggesting a potential role for this compound in glaucoma management?

A: While research is ongoing, some studies propose a possible benefit of this compound in glaucoma. One study indicated that this compound eye drops were able to reach the vitreous humor, suggesting a potential route for direct drug delivery to the eye. []

Q26: What are the documented adverse effects associated with this compound use in clinical trials?

A: this compound has demonstrated a favorable safety profile in clinical trials. A systematic review reported that serious or non-serious adverse events were poorly reported in the included trials, and harms may have been underestimated. [] Generally, this compound is well-tolerated, and no serious side effects have been consistently reported in clinical trials. [, , , ]

Q27: What are the recommended dosages of this compound based on clinical trial data?

A: Effective dosages of this compound used in clinical trials range from 500 mg to 2,000 mg per day, administered either orally or intravenously. [, , , , , ]

Q28: What are the pharmacokinetic properties of this compound?

A: this compound exhibits favorable pharmacokinetic properties, including good absorption, high bioavailability with oral dosing, and efficient crossing of the blood-brain barrier. [, ]

Q29: How is this compound metabolized in the body?

A: Following administration, this compound is primarily metabolized in the gut wall and liver, breaking down into cytidine and choline, which are then distributed throughout the body. [, ]

Q30: What is the historical context of this compound use in medicine?

A: this compound has been used clinically for several decades, initially investigated and approved for use in stroke treatment in some countries. [] Its use has since expanded to other neurological disorders and cognitive impairments, with ongoing research exploring its full therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.